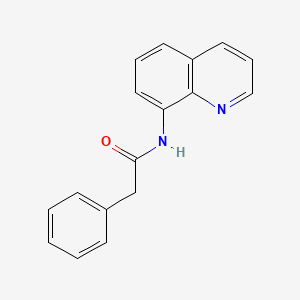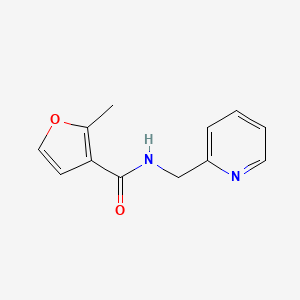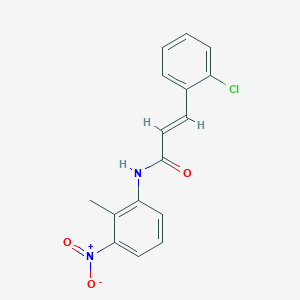![molecular formula C12H8N4O2S B5733120 N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of thiadiazoles and has shown promising results in scientific studies.
Mécanisme D'action
The mechanism of action of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide is its potential to be used in the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in certain forms.
Orientations Futures
There are several future directions for research on N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies on the toxicity and safety of this compound are necessary to determine its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves the reaction of 3-pyridinecarboxylic acid hydrazide with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with furfurylamine to yield the final compound.
Applications De Recherche Scientifique
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, this compound has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10(9-4-2-6-18-9)14-12-16-15-11(19-12)8-3-1-5-13-7-8/h1-7H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAZYQRJCLUKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)





![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)


![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)